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Compound of Interest

Compound Name: Biotin-PEG7-Maleimide

Cat. No.: B12369226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Biotin-PEG7-Maleimide is a specialized chemical reagent designed for the targeted

biotinylation of molecules containing free sulfhydryl (-SH) groups. This guide provides an in-

depth look at its mechanism of action, quantitative properties, and detailed protocols for its use

in common research applications. It serves as a critical tool for labeling proteins, peptides, and

other thiol-containing molecules, enabling their subsequent detection, purification, and analysis

through high-affinity biotin-streptavidin interactions.

Core Mechanism of Action
The functionality of Biotin-PEG7-Maleimide is derived from its three distinct chemical

moieties:

Maleimide Group: This group acts as the reactive head of the molecule. It specifically and

efficiently reacts with free sulfhydryl groups, most commonly found on cysteine residues

within proteins, to form a stable covalent thioether bond. This reaction is the basis for the

targeted labeling of specific molecules.

Biotin Moiety: A member of the B vitamin family, biotin functions as a highly specific affinity

tag. It binds with exceptional affinity and specificity to proteins like avidin and streptavidin (Kd

≈ 10⁻¹⁵ M), forming one of the strongest known non-covalent biological interactions. This

interaction is leveraged for the detection or purification of the labeled target molecule.
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PEG7 Linker: The polyethylene glycol (PEG) spacer, consisting of seven repeating ethylene

glycol units, connects the maleimide and biotin groups. This hydrophilic linker serves several

crucial purposes: it enhances the water solubility of the entire reagent, it reduces the

potential for steric hindrance between the labeled molecule and the streptavidin, and it

provides a flexible spacer arm of a defined length, which can be critical for maintaining the

biological activity of the labeled molecule.

The overall mechanism proceeds in a two-step fashion. First, the maleimide group of the

reagent covalently attaches to a thiol on the target molecule. Second, the biotin tag at the other

end of the reagent is then available to bind to streptavidin or its derivatives, effectively

"capturing" the target molecule for downstream analysis.

Quantitative Data and Physicochemical Properties
The efficiency and specificity of Biotin-PEG7-Maleimide are governed by its chemical

properties and reaction kinetics. The data below has been compiled from various supplier

technical datasheets and scientific literature.
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Property Value Notes

Molecular Formula C29H46N4O8S

Molecular Weight 626.77 g/mol

Spacer Arm Length 35.8 Å
The extended length of the

PEG7 and biotin linker.

Maleimide Reaction pH 6.5 - 7.5

The reaction is most efficient

and specific in this pH range.

At pH > 7.5, hydrolysis of the

maleimide group increases

significantly.

Maleimide Hydrolysis Half-life ~150 hours at pH 7.0

The stability of the reactive

group decreases as pH

increases. Hydrolysis renders

the reagent unable to react

with thiols.

Recommended Reaction

Buffer

Phosphate-buffered saline

(PBS), HEPES

Buffers must be free of thiol-

containing reagents (e.g., DTT,

β-mercaptoethanol).

Biotin-Streptavidin K_d ~10⁻¹⁵ M

This extremely low dissociation

constant indicates a very

strong and stable interaction,

making it ideal for pull-down

and imaging applications.

Solubility
Soluble in DMSO, DMF, and

water

For stock solutions, dissolving

in an organic solvent like

DMSO first is recommended

before preparing aqueous

working solutions.

Key Experimental Protocols
Below are detailed methodologies for common applications of Biotin-PEG7-Maleimide.
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Protocol for Protein Biotinylation
This protocol outlines the steps for labeling a purified protein containing accessible cysteine

residues.

Materials:

Protein solution (1-5 mg/mL in a thiol-free buffer like PBS, pH 7.2)

Biotin-PEG7-Maleimide

Anhydrous Dimethylsulfoxide (DMSO)

Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

Prepare Protein: If the protein has disulfide bonds that need to be reduced to generate free

thiols, treat it with a reducing agent like TCEP. Crucially, the reducing agent must be

completely removed before adding the maleimide reagent, typically by dialysis or using a

desalting column.

Prepare Labeling Reagent: Immediately before use, prepare a 10 mM stock solution of

Biotin-PEG7-Maleimide in DMSO.

Calculate Reagent Volume: Determine the amount of labeling reagent needed. A 10- to 20-

fold molar excess of the reagent over the protein is a common starting point. The optimal

ratio should be determined empirically for each specific protein.

Reaction Incubation: Add the calculated volume of the Biotin-PEG7-Maleimide stock

solution to the protein solution. Mix gently and incubate for 1-2 hours at room temperature or

overnight at 4°C.

Quench Reaction (Optional): To stop the labeling reaction, a thiol-containing compound like

DTT or cysteine can be added to a final concentration of ~10-20 mM to consume any

unreacted maleimide.
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Remove Excess Reagent: Separate the biotinylated protein from unreacted Biotin-PEG7-
Maleimide and quenching reagents using a desalting column or dialysis against the desired

storage buffer (e.g., PBS).

Verification and Storage: Confirm biotinylation using a method like a Western blot with

streptavidin-HRP or a dot blot. Store the labeled protein at -20°C or -80°C.

Protocol for a Pull-Down Assay of a Biotinylated Protein
This protocol describes how to capture a biotinylated protein from a complex mixture, such as a

cell lysate.

Materials:

Biotinylated protein sample (from Protocol 3.1)

Streptavidin-coated magnetic beads or agarose resin

Lysis buffer (e.g., RIPA buffer, ensure it is compatible with downstream analysis)

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., SDS-PAGE sample buffer for Western blotting, or a high concentration of

free biotin for native elution)

Procedure:

Prepare Beads: Resuspend the streptavidin beads in their storage buffer. Transfer the

required amount of bead slurry to a new microcentrifuge tube.

Equilibrate Beads: Place the tube on a magnetic stand to pellet the beads. Discard the

supernatant. Add 1 mL of wash buffer, resuspend the beads, pellet again, and discard the

supernatant. Repeat this wash step twice.

Bind Biotinylated Protein: After the final wash, resuspend the beads in the sample containing

the biotinylated protein (e.g., cell lysate). Incubate for 1-2 hours at 4°C with gentle end-over-

end rotation.
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Wash Away Unbound Proteins: Pellet the beads with the magnet and discard the

supernatant. Wash the beads three times with 1 mL of wash buffer to remove non-

specifically bound proteins.

Elute Captured Protein: After the final wash, elute the captured protein from the beads.

For SDS-PAGE: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10

minutes. The supernatant will contain the eluted protein, ready for loading onto a gel.

For Native Elution: Resuspend the beads in a buffer containing a high concentration of

free biotin (e.g., 2-10 mM) to competitively displace the biotinylated protein from the

streptavidin.

Analyze: Analyze the eluted proteins by Western blot, mass spectrometry, or other desired

methods.

Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual representations of the chemical

reactions and experimental processes.
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Caption: Covalent bond formation between the maleimide group and a target thiol.
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Caption: Experimental workflow from protein labeling to downstream analysis.
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To cite this document: BenchChem. [Biotin-PEG7-Maleimide: A Technical Guide to its
Mechanism and Application]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12369226#biotin-peg7-maleimide-mechanism-of-
action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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